molecular formula C13H18N4O2S B2997050 N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide CAS No. 1448136-76-2

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide

Cat. No. B2997050
CAS RN: 1448136-76-2
M. Wt: 294.37
InChI Key: HCXOFXHPYQWFCV-UHFFFAOYSA-N
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Description

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide, also known as PEP, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. PEP belongs to the class of sulfonamide compounds and is a potent inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in a variety of cancers. In

Scientific Research Applications

Catalytic Applications

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide and its derivatives have been explored for their catalytic activities. For instance, sulfonic acid-functionalized pyridinium chloride, a related sulfonamide, has shown efficacy as a catalyst in the solvent-free synthesis of heterocyclic compounds, highlighting its potential for green chemistry applications. This novel ionic liquid catalyst facilitates the synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]-xanthen-11-ones by promoting a one-pot multi-component condensation reaction, offering a promising approach for the development of new pharmaceuticals or agrochemicals due to its operational simplicity and environmental benefits (Moosavi‐Zare et al., 2013).

Synthetic Chemistry

In synthetic chemistry, derivatives of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide serve as key intermediates and building blocks. They are utilized in the synthesis of complex molecules, including those with potential antibacterial properties. For instance, novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and evaluated for their antibacterial efficacy, underscoring the importance of such derivatives in medicinal chemistry (Azab et al., 2013).

Molecular and Supramolecular Chemistry

The structural versatility of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide derivatives facilitates the exploration of their molecular and supramolecular properties. These compounds have been studied for their conformational behaviors and potential in forming complex molecular architectures. Such studies are fundamental in the development of new materials with specific physical or chemical properties for applications in nanotechnology, electronics, and drug delivery systems. Research into the molecular structures of α,β-unsaturated acrylonitrile derivatives, including those related to N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide, reveals insights into their photophysical properties and the impact of solvent polarity on self-assembly behaviors, highlighting their potential in optoelectronic applications (Percino et al., 2016).

Metal Coordination Chemistry

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)derivatives of methane-, benzene-, and toluenesulfonamide have been investigated for their potential as ligands in metal coordination chemistry. The unique electronic and structural properties of these compounds make them suitable for forming complexes with metals, which can have significant implications in catalysis, materials science, and the development of novel therapeutic agents. The study of their molecular and supramolecular structures provides valuable information for the design of new coordination compounds with desired properties (Jacobs et al., 2013).

Mechanism of Action

Mode of Action

Without specific information on the compound’s primary target, the mode of action of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide remains unclear. The compound may interact with its target(s) through a variety of mechanisms, potentially altering the target’s function and leading to downstream effects .

Biochemical Pathways

The biochemical pathways affected by N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide are currently unknown. Depending on its primary target, the compound could potentially influence a variety of cellular processes .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability and overall pharmacokinetic profile .

Result of Action

The molecular and cellular effects of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide’s action are currently unknown. These effects would depend on the compound’s primary target and mode of action .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide .

properties

IUPAC Name

N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2S/c1-2-11-20(18,19)15-8-10-17-9-6-13(16-17)12-5-3-4-7-14-12/h3-7,9,15H,2,8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXOFXHPYQWFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCCN1C=CC(=N1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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